



Application Notes and Protocols: Structural Analysis of Angeloylbinankadsurin A by NMR Spectroscopy

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Compound of Interest		
Compound Name:	Angeloylbinankadsurin A	
Cat. No.:	B15596643	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the field of natural product chemistry, providing unparalleled insights into the molecular architecture of complex organic molecules. This document provides a detailed overview of the application of NMR spectroscopy for the structural elucidation of **Angeloylbinankadsurin A**, a significant natural compound. The protocols outlined herein, combined with comprehensive data analysis, are designed to guide researchers in confirming the structure and stereochemistry of this and related molecules. The structural analysis workflow relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Due to the absence of publicly available, specific NMR data for **Angeloylbinankadsurin A** in the conducted searches, this document will present a generalized protocol and data table structure that would be utilized for such an analysis. The provided tables will serve as templates for researchers to populate with their own experimental data.



Data Presentation: NMR Spectroscopic Data for Angeloylbinankadsurin A

The following tables are structured to present the ¹H and ¹³C NMR data for **Angeloylbinankadsurin A** in a clear and organized manner, facilitating interpretation and comparison.

Table 1: ¹H NMR Data for **Angeloylbinankadsurin A**

Position	δH (ppm)	Multiplicity	J (Hz)	Integration	Assignment
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Table 2: 13C NMR Data for Angeloylbinankadsurin A

Position	δC (ppm)	DEPT	Assignment
Position	oc (ppiii)	DEFI	Assignment

Table 3: Key 2D NMR Correlations for Angeloylbinankadsurin A

Proton (δH)	COSY Correlations (δH)	HMBC Correlations (δC)

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Angeloylbinankadsurin A** are provided below.

- 1. Sample Preparation:
- Compound Purity: Ensure the sample of Angeloylbinankadsurin A is of high purity (>95%)
 to avoid interference from impurities in the NMR spectra.
- Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.



• Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ¹H NMR Spectroscopy:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: Typically 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Spectroscopy:
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: Typically 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Pulse Angles: DEPT-45, DEPT-90, and DEPT-135 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D COSY (Correlation Spectroscopy):



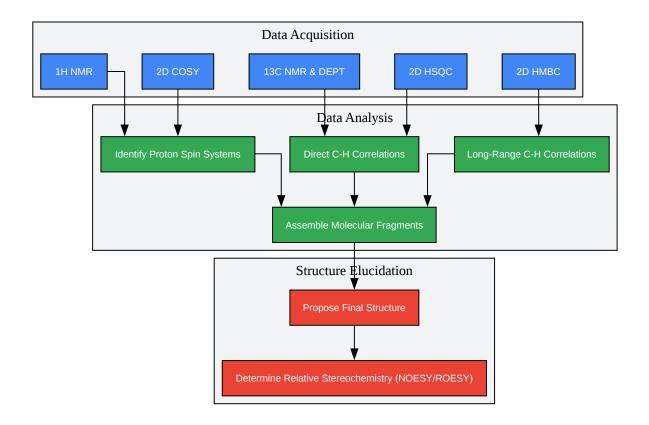
- Purpose: To identify proton-proton spin coupling networks.
- Pulse Sequence: Standard COSY-45 or COSY-90 sequence.
- Data Points: 1024 x 1024 data points in F2 and F1 dimensions.
- Number of Scans per Increment: 4-8.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond proton-carbon correlations.
 - Pulse Sequence: Standard gradient-selected HSQC sequence.
 - J(C,H) Coupling Constant: Optimized for an average one-bond coupling of ~145 Hz.
 - Data Points: 1024 x 256 data points in F2 and F1 dimensions.
 - Number of Scans per Increment: 8-16.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-4 bond) proton-carbon correlations, which are crucial for connecting different spin systems and elucidating the carbon skeleton.
 - Pulse Sequence: Standard gradient-selected HMBC sequence.
 - Long-Range Coupling Constant: Optimized for an average long-range coupling of 8-10 Hz.
 - Data Points: 2048 x 256 data points in F2 and F1 dimensions.
 - Number of Scans per Increment: 16-64.
- 3. Data Processing and Analysis:
- Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs NMR Processor).



- Processing Steps: Apply Fourier transformation, phase correction, and baseline correction to all spectra.
- Referencing: Reference the spectra to the internal standard (TMS) or the residual solvent peak.
- Interpretation: Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and to piece together the molecular structure.

Visualization of the Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural analysis of **Angeloylbinankadsurin A** using NMR spectroscopy.





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Caption: Workflow for NMR-based structural elucidation of natural products.

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